molecular formula C8H8F2O2 B13136062 2,5-Difluoro-4-(1-hydroxyethyl)phenol

2,5-Difluoro-4-(1-hydroxyethyl)phenol

Cat. No.: B13136062
M. Wt: 174.14 g/mol
InChI Key: RDUBIOATUJZXDM-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxyethyl group is attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(1-hydroxyethyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluorophenol.

    Alkylation: The 2,5-difluorophenol undergoes alkylation with an appropriate ethylating agent, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group at the 4th position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the hydroxyethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 2,5-difluoro-4-(1-carboxyethyl)phenol.

    Reduction: Formation of 2,5-difluoro-4-(1-ethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(1-hydroxyethyl)phenol depends on its application:

    Biological Systems: It may interact with enzymes or receptors, affecting metabolic pathways or cellular processes.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenol: Similar structure but with fluorine atoms at the 2nd and 4th positions.

    2,5-Difluorophenol: Lacks the hydroxyethyl group.

    4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms.

Uniqueness

2,5-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both fluorine atoms and the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2,5-difluoro-4-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H8F2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-4,11-12H,1H3

InChI Key

RDUBIOATUJZXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)O)F)O

Origin of Product

United States

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